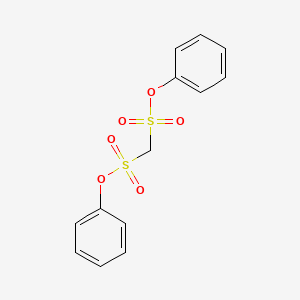

Diphenyl methanedisulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2997-54-8 |

|---|---|

Molecular Formula |

C13H12O6S2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

diphenyl methanedisulfonate |

InChI |

InChI=1S/C13H12O6S2/c14-20(15,18-12-7-3-1-4-8-12)11-21(16,17)19-13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

DZQWMSZBTJGXBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CS(=O)(=O)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)CS(=O)(=O)OC2=CC=CC=C2 |

Other CAS No. |

2997-54-8 |

Origin of Product |

United States |

Contextualization of Sulfonate Compounds Within Contemporary Organic Chemistry Research

Sulfonate esters and salts are a pivotal class of organic compounds characterized by the R-SO₃⁻ functional group. pharmaguideline.com In the realm of contemporary organic chemistry, sulfonates are recognized for their remarkable stability and versatility. pharmaguideline.com The sulfonate group is the conjugate base of a strong sulfonic acid, which imparts a high degree of stability to the anion due to the delocalization of the negative charge across the three oxygen atoms through resonance. youtube.com This inherent stability makes sulfonate anions excellent leaving groups in nucleophilic substitution and elimination reactions, a fundamental concept in synthetic organic chemistry.

The introduction of a sulfonate group, a process known as sulfonation, can significantly alter the physicochemical properties of an organic molecule. nih.gov It is a widely employed strategy to enhance the water solubility of hydrophobic compounds, a critical modification in the development of dyes and pharmaceuticals. nih.gov Furthermore, sulfonic acids themselves, such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (CH₃SO₂OH), are utilized as strong, non-oxidizing acid catalysts in a variety of organic transformations. youtube.com The study of sulfonate esters is also crucial in the context of protecting group chemistry. While simple sulfonate esters are potent electrophiles, sterically hindered variants have been developed as protecting groups for sulfonic acids, enabling complex molecular syntheses. nih.gov

Exploration of the Diphenylmethane Core in Advanced Chemical Systems

The diphenylmethane (B89790) scaffold, which consists of a methane (B114726) molecule substituted with two phenyl groups, is a prevalent structural motif in a wide array of chemical systems. pharmaguideline.comslideshare.net This core structure is not merely a passive framework but actively contributes to the properties and reactivity of the molecules in which it is found. The two phenyl rings provide a combination of steric bulk and electronic features that can be tuned through substitution.

The diphenylmethane core is integral to the synthesis of various materials and functional molecules. For instance, it forms the backbone of certain polymers and is a precursor in the synthesis of luminogens for applications in aggregation-induced emission (AIE). pharmaguideline.comslideshare.net Derivatives of diphenylmethane have found applications as diverse as dyes, plasticizers, and even in the pharmaceutical industry as the core structure of some antihistamines and other drugs. firsthope.co.in The methylene (B1212753) bridge between the two phenyl rings has a pKa of approximately 32.2, indicating its potential for deprotonation to form a carbanion that can be further functionalized, highlighting its utility in organic synthesis. chemicalbook.com In materials science, the addition of diphenylmethane derivatives can enhance the thermal and lubricating properties of polymers and fuels. pharmaguideline.com

Rationale for In Depth Academic Inquiry into Diphenyl Methanedisulfonate

Strategic Approaches to the Synthesis of this compound

The synthesis of the core structure of this compound is typically approached by first constructing the diphenylmethane backbone, followed by the introduction of the sulfonate groups.

A notable example of a multi-step synthesis is the preparation of the Gemini surfactant, sodium 4,4′-di(n-tetradecyl) diphenyl methane (B114726) disulfonate, which was achieved in four steps with a high yield. researchgate.netdntb.gov.uascispace.com The structures of the intermediate products in such syntheses are typically confirmed using methods like 1H-NMR spectrometry and elemental analysis. researchgate.net

Reaction optimization is a crucial aspect of these multi-step pathways. savemyexams.com Modern approaches to optimization can include Bayesian optimization (BO), a sophisticated method for solving complex optimization problems in chemical research. rsc.org This technique can guide experimental design to maximize yields or other performance metrics while potentially minimizing costs by accounting for factors like reagent availability. rsc.org For instance, optimizing catalyst amount, reaction time, and temperature in the synthesis of the diphenylmethane precursor can lead to high selectivity and yield under mild conditions. google.com

Table 1: Illustrative Multi-Step Synthesis Pathway for a this compound Derivative

| Step | Reactant(s) | Reagent(s)/Catalyst | Product | Purpose |

|---|---|---|---|---|

| 1 | Benzene (B151609), Benzyl (B1604629) chloride | Lewis Acid (e.g., AlCl₃) | Diphenylmethane | Formation of the core hydrocarbon skeleton. chemicalbook.comwikipedia.org |

| 2 | Diphenylmethane | Alkylating Agent | Alkylated Diphenylmethane | Introduction of long alkyl chains onto the aromatic rings. researchgate.net |

| 3 | Alkylated Diphenylmethane | Sulfonating Agent (e.g., H₂SO₄) | Alkylated Diphenyl Methane Disulfonic Acid | Addition of the hydrophilic sulfonate head groups. researchgate.net |

This table represents a generalized pathway inspired by the synthesis of derivatives like Gemini surfactants.

Regioselectivity and stereoselectivity are fundamental to ensuring the correct isomer of a desired compound is produced. In the context of this compound, regioselectivity is particularly important during the sulfonation of the diphenylmethane aromatic rings. The existing substituents on the rings direct the position of incoming electrophiles. The synthesis of the sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate derivative as a single isomer highlights successful control over regioselectivity. researchgate.netdntb.gov.ua The directing effects of the alkyl and methylene (B1212753) bridge groups favor substitution at the para positions of the phenyl rings.

While the parent this compound is achiral, the introduction of substituents can create chiral centers, making stereoselective synthesis necessary. General strategies in organic synthesis use chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms. rsc.orgresearchgate.net For example, highly regioselective and stereoselective syntheses have been developed for complex molecules like C-Aryl glycosides using nickel-catalyzed reactions, demonstrating the precise control that can be achieved. rsc.org Similar principles could be applied to complex, chiral derivatives of this compound, although specific examples are not widely documented. The goal of such techniques is often to produce a single enantiomer or diastereomer, which is crucial in fields like pharmacology and materials science. nih.govmdpi.com

Catalysis is central to the efficient synthesis of diphenylmethane and its subsequent sulfonation. The initial Friedel-Crafts alkylation step is a classic example of a catalyzed reaction. chemicalbook.com

Key catalytic approaches for the synthesis of the diphenylmethane precursor include:

Lewis Acids: Traditional synthesis employs Lewis acids like aluminum chloride (AlCl₃), hydrogen fluoride (B91410), or zinc chloride as catalysts to facilitate the reaction between benzene and benzyl chloride. chemicalbook.com

Zeolites and Solid Acids: Modern, more environmentally benign approaches utilize solid acid catalysts. Ion-exchange forms of zeolites, such as H-MCM-22, have been successfully used for the benzylation of benzene. tsijournals.com These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and high selectivity under mild conditions. google.comtsijournals.com For instance, a catalyst for synthesizing diphenylmethane has been developed that allows for high yield (up to 99.1%) and high selectivity (up to 99.7%) at temperatures between 30-120 °C. google.com

Table 2: Comparison of Catalysts for Diphenylmethane Synthesis

| Catalyst Type | Example(s) | Advantages | Disadvantages |

|---|---|---|---|

| Lewis Acids | AlCl₃, ZnCl₂ | High reactivity, well-established methodology. chemicalbook.com | Often require stoichiometric amounts, difficult to separate, can generate corrosive byproducts (e.g., HCl). chemicalbook.com |

| Solid Acids | Zeolites (H-MCM-22), Ion-exchange resins | Recyclable, non-corrosive, environmentally friendly, high selectivity, mild reaction conditions. google.comtsijournals.com | May have lower activity than strong Lewis acids, potential for deactivation. |

Design and Synthesis of this compound Derivatives

The this compound structure serves as a scaffold for creating a wide array of derivatives with tailored properties, achieved by chemically modifying the methane bridge or the aromatic rings.

The this compound molecule offers two primary sites for further functionalization: the central methane bridge and the two aromatic rings.

Methane Bridge Functionalization: The methylene group (-CH₂-) connecting the two phenyl rings is mildly acidic, with a pKa of 32.2. wikipedia.org This acidity allows for its deprotonation using a strong base, such as sodium amide, to form a carbanion. wikipedia.org This nucleophilic carbanion can then be reacted with various electrophiles, most notably alkyl halides, to introduce substituents onto the bridge. wikipedia.org This method provides a direct pathway to C₁-substituted derivatives.

Aromatic Ring Functionalization: The phenyl rings can undergo various electrophilic aromatic substitution reactions. nih.govrsc.org Beyond the sulfonation used to create the parent compound, other functional groups can be introduced. These reactions are governed by the directing effects of the substituents already present on the ring (the methylene bridge and the sulfonate group). This allows for the synthesis of derivatives with diverse functionalities, such as halogenated or nitrated analogs, which can serve as intermediates for further chemical transformations. nih.gov Late-stage functionalization strategies are particularly powerful for creating diverse molecular structures from a common intermediate. nih.gov

A significant area of derivatization involves modifying the aromatic rings with long alkyl chains, which imparts amphiphilic character to the molecule. This strategy is key to creating highly effective surfactants, including Gemini surfactants. ias.ac.in Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer—in this case, the diphenylmethane unit acts as part of the spacer/headgroup complex. researchgate.netias.ac.in

The synthesis of these derivatives typically involves an initial Friedel-Crafts alkylation of diphenylmethane with a long-chain alcohol or olefin, followed by sulfonation and neutralization. researchgate.net

Asymmetric Derivatives: A monododecyl diphenyl methane disulfonate surfactant (MDDMDS) has been synthesized via the Friedel-Crafts reaction of dodecanol (B89629) with diphenylmethane. researchgate.net

Symmetric Derivatives (Gemini Surfactants): A prominent example is sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate, synthesized in a four-step process. researchgate.netdntb.gov.ua Such Gemini surfactants exhibit superior properties compared to conventional single-chain surfactants, such as extremely low critical micelle concentrations. pku.edu.cnnih.gov The synthesis of these molecules with specific long alkyl chains (e.g., C12, C14, C16) allows for fine-tuning of their surfactant properties. researchgate.netnih.gov

Table 3: Examples of Alkyl-Chain Modified this compound Derivatives

| Derivative Name | Alkyl Chain(s) | Type | Synthetic Precursors | Reference |

|---|---|---|---|---|

| Monododecyl Diphenyl Methane Disulfonate (MDDMDS) | One C₁₂H₂₅ chain | Asymmetric Surfactant | Diphenylmethane, Dodecanol | researchgate.net |

Incorporation of Heterocyclic Scaffolds in Derivative Design

The functionalization of the this compound core with heterocyclic systems represents an advanced derivatization strategy to create novel molecules with tailored properties. This is often achieved through the reaction of a functionalized diphenylmethane precursor with various reagents designed to build a heterocyclic ring. Methodologies common in organic synthesis, such as condensation reactions and multicomponent reactions, are applicable for this purpose. nih.gov

For instance, the synthesis of derivatives containing nitrogen heterocycles like triazines can be accomplished in a multi-step sequence starting from a suitable diphenyl precursor. jmchemsci.com A common approach involves converting a precursor like benzil (B1666583) into a diphenyl-triazine through reaction with semicarbazide (B1199961) or thiosemicarbazide. jmchemsci.com Similarly, diphenylmethane derivatives bearing pyridyl groups have been successfully synthesized. google.com

The Michael addition reaction is another powerful tool for constructing heterocyclic scaffolds. nih.gov This reaction can be used to create fused pyran and pyridine (B92270) rings attached to a diphenyl ether moiety, a structure related to diphenylmethane. nih.gov The synthesis of complex heterocyclic systems such as pyrazole-bearing derivatives often utilizes green chemistry techniques like microwave-assisted synthesis to drive the reactions to completion efficiently. nih.gov

A particularly relevant strategy involves the synthesis of sulfur-containing heterocycles. The reaction of 4,6-diphenyl substituted 1,2-oxathiine 2,2-dioxides with nitrogen-based bi-nucleophiles can lead to the formation of new, complex heterocyclic products in moderate yields. chim.it

Table 1: Methodologies for Incorporating Heterocyclic Scaffolds

| Methodology | Heterocycle Formed | Key Reagents/Precursors | Reference |

|---|---|---|---|

| Cyclocondensation | 1,2,4-Triazine | Diphenyl precursor (e.g., benzil), Semicarbazide/Thiosemicarbazide | jmchemsci.com |

| Michael Addition / Multicomponent Reaction | Pyran, Pyridine | Diphenyl ether precursor with aldehyde groups, Active methylene compounds (e.g., malononitrile) | nih.gov |

| Microwave-Assisted Synthesis | Pyrazole, Pyridine | Enaminonitrile precursor, Malononitrile, Cyanoacetamide | nih.gov |

| Reaction with Bi-nucleophiles | Fused Sulfur Heterocycles | 4,6-Diphenyl-1,2-oxathiine 2,2-dioxide, Nitrogen-based bi-nucleophiles | chim.it |

| Claisen-Schmidt / Michael Addition | Pyran, Pyridine | Diphenyl-pyrazol precursor, Chalcone, Malononitrile | mdpi.com |

Investigation of Reaction Intermediates and Transition States in Synthetic Routes

The synthesis of this compound and its derivatives proceeds through a series of reaction intermediates and high-energy transition states that dictate the reaction pathway and final product structure.

Reaction Intermediates are transient chemical species that are formed in one step and consumed in a subsequent step. In multi-step syntheses, such as the four-step preparation of sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate, these intermediates are often stable enough to be isolated and characterized. researchgate.netdntb.gov.ua Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and analytical techniques such as elemental analysis are crucial for confirming the structure of these intermediate products. researchgate.netdntb.gov.ua The sodium salt of this compound itself can be considered a stable, isolable intermediate in various synthetic applications. lookchem.com

Transition States , in contrast, are fleeting, high-energy configurations of atoms that exist at the peak of the energy profile for a single reaction step. They cannot be isolated but are fundamental to understanding reaction mechanisms and stereoselectivity. The structure of transition states can be inferred from kinetic data or investigated using computational chemistry. nih.gov

A well-documented example from a related field is the reaction of a sulfene (B1252967) with an enaminone to form a 1,2-oxathiine 2,2-dioxide, a sulfur-containing heterocycle. hud.ac.uk The stereochemical outcome of this reaction is determined by the relative energies of two competing chair-like transition states, termed the endo and exo approaches. The stabilization of the endo transition state can overcome steric hindrance to make it the more favorable pathway, leading to the predominant formation of the syn-diastereomer as the product. hud.ac.uk General theoretical models, such as the Zimmerman-Traxler model for six-membered transition states, are frequently used to explain the stereochemical outcomes of complex organic reactions. e-bookshelf.de

Table 2: Comparison of Reaction Intermediates and Transition States

| Feature | Reaction Intermediate | Transition State |

|---|---|---|

| Definition | A species formed and consumed during a reaction sequence; corresponds to a local energy minimum on the reaction coordinate. | The highest energy configuration of atoms along the reaction coordinate for a single elementary step. |

| Stability | Can be stable enough to be isolated and characterized. | Inherently unstable with a fleeting existence (femtoseconds); cannot be isolated. |

| Investigation Methods | Spectroscopic (NMR, IR), Spectrometric (MS), and Analytical (Elemental Analysis) techniques. researchgate.net | Kinetic studies, Computational chemistry, Inference from product stereochemistry. nih.govhud.ac.uk |

| Relevant Example | Isolated intermediates in the multi-step synthesis of sodium 4,4′-di(n-tetradecyl) diphenyl methane disulfonate. researchgate.netdntb.gov.ua | Endo and exo transition states in the formation of 1,2-oxathiine 2,2-dioxides, determining stereoselectivity. hud.ac.uk |

Mechanistic Pathways of Reactions Involving this compound

The reactivity of this compound is dictated by the presence of two sulfonate ester groups and two phenyl rings attached to a central methylene group. The sulfonate group is generally a good leaving group, making the compound susceptible to nucleophilic attack. periodicchemistry.comcsbsju.edu The phenyl rings can potentially undergo electrophilic substitution, although the electron-withdrawing nature of the methanedisulfonate group would make this less favorable. wikipedia.orgopenochem.org

Examination of Electron Transfer Mechanisms

In the context of its use in lithium-ion batteries, this compound likely participates in electron transfer reactions at the electrode surfaces. During the initial charging cycles of a lithium-ion battery, electrolyte components can be reduced at the anode to form a solid electrolyte interphase (SEI). acs.orgmdpi.com For this compound, a one-electron reduction would likely lead to the formation of a radical anion.

This radical anion could then undergo further fragmentation. The specific pathway would depend on the relative stability of the potential radical and anionic fragments. Cleavage of a sulfur-oxygen bond is a plausible route, generating a sulfonyl radical and a phenoxide anion. Alternatively, cleavage of a carbon-sulfur bond could occur. The exact mechanism and the resulting products would require detailed experimental and computational studies, which are not currently available in the public domain.

Characterization of Radical and Radical Ion Mediated Processes

Following an initial electron transfer, radical and radical ion intermediates of this compound are expected to be highly reactive. Sulfonyl radicals are known to participate in a variety of reactions, including addition to alkenes and hydrogen abstraction. rsc.orgnih.govresearchgate.net In the environment of a battery electrolyte, these radicals could react with solvent molecules, such as ethylene (B1197577) carbonate or dimethyl carbonate, or with other additives. nih.gov

The formation of radical ions and their subsequent reactions are crucial in the context of SEI layer formation in lithium-ion batteries. The decomposition products of additives like this compound can contribute to the composition and properties of this protective layer, which is vital for battery performance and longevity. acs.orgnih.govresearchgate.net For instance, the generation of sulfonate-containing species on the electrode surface has been observed with other sulfur-containing additives. acs.org

Analysis of Nucleophilic and Electrophilic Reaction Mechanisms

Nucleophilic Reactions: The sulfur atoms in the sulfonate groups of this compound are electrophilic and can be attacked by nucleophiles. cdnsciencepub.comacs.org This is a common reaction pathway for sulfonate esters. periodicchemistry.comorganic-chemistry.org The phenoxide group is a good leaving group, facilitating nucleophilic substitution at the sulfur center. In the presence of strong nucleophiles, such as organolithium compounds, this could lead to the formation of sulfones. cdnsciencepub.com In the battery electrolyte, potential nucleophiles could include fluoride ions (from the decomposition of the lithium salt, e.g., LiPF6) or alkoxide ions generated from solvent degradation.

Electrophilic Reactions: The phenyl rings of this compound could theoretically undergo electrophilic aromatic substitution. wikipedia.orgopenochem.orgmasterorganicchemistry.comlibretexts.org However, the methanedisulfonate group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic attack. Therefore, these reactions are expected to be slow and require harsh conditions. wikipedia.org

Quantitative Kinetic Studies of Transformations

Quantitative kinetic data for this compound transformations are not available in the reviewed literature. However, this section outlines the principles of how such studies would be conducted and the factors that would likely influence the reaction kinetics.

Determination of Reaction Rates and Rate Constants

To determine the reaction rates and rate constants for the decomposition of this compound, one would typically monitor the concentration of the reactant over time under controlled conditions. Techniques such as chromatography (HPLC, GC) or spectroscopy (NMR, IR) could be employed for this purpose. The data would then be fitted to a rate law to determine the order of the reaction and the rate constant. scispace.comnist.gov

For instance, in the context of its electrochemical decomposition, techniques like cyclic voltammetry could provide initial insights into the reduction potential and the kinetics of the electron transfer process. mdpi.com More detailed kinetic modeling, often supported by computational methods like density functional theory (DFT), would be necessary to elucidate the rate constants of individual reaction steps in a complex decomposition pathway. rsc.orgrsc.org

Illustrative Data Table for Hypothetical First-Order Decomposition:

The following table illustrates how kinetic data for a hypothetical first-order decomposition of this compound might be presented. This data is for illustrative purposes only and is not based on experimental results.

| Time (hours) | Concentration (M) | ln[Concentration] |

| 0 | 0.100 | -2.303 |

| 1 | 0.082 | -2.501 |

| 2 | 0.067 | -2.703 |

| 4 | 0.045 | -3.101 |

| 6 | 0.030 | -3.507 |

From a plot of ln[Concentration] versus time, the rate constant (k) could be determined from the slope.

Impact of Reaction Environment on Kinetic Parameters

The reaction environment is expected to have a significant impact on the kinetics of reactions involving this compound.

Solvent: The polarity and coordinating ability of the solvent can influence reaction rates. nih.govresearchgate.netoup.com For nucleophilic substitution reactions, polar aprotic solvents can accelerate the rate by solvating the cation but not the nucleophile. In the context of battery electrolytes, the specific composition of the solvent mixture (e.g., ethylene carbonate, dimethyl carbonate) will play a crucial role. researchgate.netiust.ac.ir

Temperature: As with most chemical reactions, an increase in temperature will generally increase the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.

Presence of Other Species: In a complex environment like a battery electrolyte, other species can affect the reaction kinetics. The concentration of lithium ions, the presence of other additives, and the decomposition products of other components can all influence the reaction pathways and rates of this compound. nih.govrsc.orgmdpi.com For example, the composition of the SEI layer can be influenced by the presence of multiple additives, which in turn affects the kinetics of further electrolyte decomposition. researchgate.netacs.org

Illustrative Data Table for Solvent Effects on a Hypothetical Reaction Rate:

This table illustrates the potential effect of the solvent on the rate constant of a hypothetical reaction of this compound. This data is for illustrative purposes only.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Dioxane | 2.2 | 1 |

| Tetrahydrofuran (THF) | 7.6 | 15 |

| Acetone | 21 | 500 |

| Dimethylformamide (DMF) | 37 | 2800 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 47 | 5000 |

This illustrates that a more polar aprotic solvent would likely increase the rate of a nucleophilic substitution reaction involving this compound.

Derivation of Activation Energies and Thermodynamic Profiles

While specific thermodynamic data for this compound is not extensively documented, the properties of its parent compound, diphenylmethane, offer a foundational understanding. Thermodynamic properties for diphenylmethane have been determined through various experimental methods, including adiabatic heat-capacity calorimetry, densimetry, ebulliometry, and manometry. nist.govresearchgate.net These measurements allow for the calculation of standard molar entropies, enthalpies, and Gibbs free energies of formation at different temperatures. nist.govresearchgate.net

For instance, the enthalpy of fusion and vaporization, along with heat capacity, are critical parameters that define the energy requirements for phase transitions. chemeo.com The bond dissociation energy of the C-H bond in the methylene group of diphenylmethane is approximately 82 kcal/mol (340 kJ/mol), which is lower than that in propane (B168953) or toluene, indicating a higher reactivity at this site.

The introduction of sulfonate groups is expected to significantly alter the thermodynamic profile. The apparent activation energy for the thermal decomposition of related long-chain alkyl diphenyl methane disulfonate surfactants has been studied, providing a glimpse into the energy barriers of reactions involving this structural motif. grafiati.com In the context of diphenyl carbonate synthesis, which involves related aromatic structures, the Arrhenius equation is used to describe the temperature dependence of reaction rates, with activation energy (Ea) being a key parameter. aidic.it

Table 1: Selected Thermodynamic Properties of Diphenylmethane (Parent Compound) Note: This data pertains to the parent compound, Diphenylmethane, and serves as a reference point.

| Property | Value | Source |

| Molar Mass | 168.23 g/mol | chemeo.com |

| Standard Enthalpy of Formation (gas) | 149.5 kJ/mol | chemeo.com |

| Standard Enthalpy of Combustion (liquid) | -6994.8 kJ/mol | chemeo.com |

| Triple Point Temperature | 298.365 K | nist.gov |

| Critical Temperature | 775.8 K | nist.gov |

| Critical Pressure | 3210 kPa | nist.gov |

Catalytic and Transformative Roles in Chemical Processes

This compound and its analogues play significant roles in catalysis and as transformative agents, particularly in electrochemical systems.

Assessment of Acid Catalysis and Organocatalytic Potentials

The presence of two sulfonic acid (-SO₃H) groups on the diphenylmethane framework imparts strong Brønsted acid characteristics to the molecule. Brønsted acid catalysis is a cornerstone of modern organic synthesis, and compounds featuring sulfonic acid groups are known to be effective catalysts. rsc.org Materials functionalized with sulfonic acid groups act as potent solid acid catalysts for various organic transformations. rsc.orgnih.gov

The catalytic activity stems from the ability of the sulfonic acid proton to activate electrophiles through protonation. While direct applications of this compound as an organocatalyst are not widely reported, its structure suggests potential in reactions requiring a strong, bifunctional acid catalyst. rsc.orgcam.ac.uk The design of "designer acids," which combine different acidic functions, highlights the potential for molecules like this compound to be engineered for high reactivity and selectivity. rsc.org For example, a novel sulfonic acid-functionalized magnetic catalyst has been successfully used for the synthesis of Bisguaiacol-F, demonstrating the effectiveness of the –SO₃H group in promoting condensation reactions with high conversion. rsc.org

Photochemical and Electrochemical Reaction Pathways

Electrochemical Pathways

The most significant transformative role of this structural class is observed in electrochemistry, particularly as an electrolyte additive in lithium-ion batteries. The closely related analogue, methylene methanedisulfonate (MMDS), has been extensively studied for this purpose. researchgate.netmeisenbaochem.com MMDS is known to improve the cycling performance and thermal stability of high-voltage batteries. researchgate.net

The mechanism involves the electrochemical decomposition of the additive on the electrode surfaces to form a stable and protective solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) on the cathode. researchgate.netresearchgate.netoaepublish.com Molecular dynamics simulations and density functional theory (DFT) calculations suggest that MMDS has a stronger reduction ability and a higher affinity for the electrode surface than the bulk electrolyte solvents. rsc.org This leads to its preferential decomposition, forming a robust protective layer that suppresses further electrolyte breakdown, reduces impedance, and prevents the dissolution of transition metal ions from the cathode. rsc.orgresearchgate.netmeisenbaochem.com The presence of this compound has been noted in patent literature concerning electrolytes for pre-lithiation in batteries, indicating its relevance in electrochemical applications. dntb.gov.ua

Photochemical Pathways

Aromatic sulfonated compounds are known to be susceptible to photodegradation. europa.eu The absorption of UV light can induce electronic excitation, leading to bond cleavage and the formation of reactive species like hydroxyl radicals. ecetoc.org The primary law of photochemistry states that light must be absorbed for a reaction to occur, and for many organic pollutants, photodegradation is a significant elimination pathway in the environment. ecetoc.orgnih.gov

For related structures like polybrominated diphenyl ethers (PBDEs), photochemical degradation proceeds via cleavage and dehalogenation upon UV irradiation. diva-portal.org While specific pathway studies for this compound are scarce, it is expected to undergo photodegradation when exposed to sunlight, particularly in aqueous environments, a process that would be influenced by its photoisomerization quantum yields. europa.eu

Influence on Reaction Selectivity and Conversion Efficiencies

The use of additives is a critical strategy for controlling the selectivity and efficiency of chemical reactions. fiveable.me In the context of lithium-ion batteries, the introduction of additives like MMDS has a profound impact on performance metrics that are analogous to conversion efficiency and selectivity.

By forming a protective interphase, MMDS enhances the cycling stability and capacity retention of batteries, which can be viewed as increasing the efficiency of the charge-discharge process. researchgate.net For example, the addition of 0.5 wt% MMDS to the electrolyte in a LiNi₀.₅Co₀.₂Mn₀.₃O₂/graphite cell increased the capacity retention from 70.7% to 94.1% after 100 cycles when charged to 4.4 V. researchgate.net This improvement is attributed to the suppression of parasitic reactions between the electrode and the electrolyte, thereby increasing the selectivity towards the desired electrochemical cycling process over degradation pathways. researchgate.net

The influence of such additives on selectivity is a key factor in industrial applications, where maximizing the desired product and minimizing waste or side reactions is paramount. mdpi.comresearchgate.net The ability of MMDS to create a more stable electrochemical environment demonstrates how a small amount of an additive can direct a complex system towards a more efficient and selective outcome.

Table 2: Performance Improvement with Methylene Methanedisulfonate (MMDS) Additive Note: This data pertains to the analogue Methylene Methanedisulfonate (MMDS) and illustrates the functional role of this class of compounds.

| Cell Type | Cycling Conditions | Additive | Capacity Retention (after 100 cycles) | Source |

| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 3.0 - 4.4 V | None | 70.7% | researchgate.net |

| LiNi₀.₅Co₀.₂Mn₀.₃O₂/Graphite | 3.0 - 4.4 V | 0.5 wt% MMDS | 94.1% | researchgate.net |

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical investigations, primarily employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of diphenyl methanedisulfonate at the atomic level. These methods allow for the precise calculation of the molecule's electronic structure, geometry, and various spectroscopic parameters.

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them, the HOMO-LUMO gap, is a critical determinant of the molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl rings, which are electron-rich aromatic systems. The LUMO, conversely, would likely be distributed around the electron-withdrawing sulfonate groups. The precise energies of these orbitals can be calculated using DFT methods, providing a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap | 5.75 |

This interactive table provides hypothetical calculated values for the electronic properties of this compound.

The three-dimensional arrangement of atoms in a molecule dictates many of its physical and chemical properties. Geometry optimization is a computational process used to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, with multiple rotatable bonds, exploring the conformational landscape is crucial to identify the various low-energy conformers that may exist.

Table 2: Key Optimized Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.78 | ||

| S=O | 1.45 | ||

| C-H (aromatic) | 1.09 | ||

| O-S-O | 120.5 | ||

| C-S-O | 108.2 | ||

| Phenyl-C-S-O | 45.0 |

This interactive table presents hypothetical optimized geometric parameters for this compound.

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electron density around each nucleus, which determines its shielding and, consequently, its resonance frequency.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methylene (B1212753) Protons | 4.5 | |

| Methylene Carbon | 65.0 | |

| Aromatic Protons (ortho) | 7.8 | |

| Aromatic Carbons (ortho) | 130.0 | |

| Aromatic Protons (meta) | 7.5 | |

| Aromatic Carbons (meta) | 128.5 | |

| Aromatic Protons (para) | 7.6 | |

| Aromatic Carbons (para) | 132.0 | |

| Aromatic Carbons (ipso) | 140.0 |

This interactive table shows hypothetical predicted NMR chemical shifts for this compound.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations, which correspond to the stretching and bending of chemical bonds. This information is crucial for understanding the molecule's dynamics and for identifying characteristic functional groups.

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S=O Asymmetric Stretch | 1350 |

| S=O Symmetric Stretch | 1175 |

| C-S Stretch | 780 |

| Aromatic C-H Stretch | 3050 |

| Aromatic C=C Stretch | 1600, 1480 |

This interactive table displays hypothetical predicted vibrational frequencies for this compound.

Electronic Transitions: UV-Vis spectroscopy measures the absorption of light that excites electrons to higher energy states. Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 5: Predicted Electronic Transitions for this compound (Illustrative Data)

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| HOMO -> LUMO | 215 | 0.85 |

| HOMO-1 -> LUMO | 205 | 0.15 |

This interactive table provides hypothetical predicted electronic transition data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas denote electron-poor regions, which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the sulfonate groups, reflecting their high electronegativity. The phenyl rings would exhibit regions of moderately negative potential above and below the plane of the rings, characteristic of aromatic systems. The hydrogen atoms and the central methylene group would likely show positive potential (blue). This map provides a powerful tool for predicting the sites of intermolecular interactions.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations allow for the investigation of the behavior of a molecule over time, including its interactions with other molecules.

MD simulations can model how molecules of this compound interact with each other and with solvent molecules. By simulating a system containing many molecules, it is possible to observe phenomena such as aggregation and self-assembly. The simulations can reveal the preferred orientations and distances between interacting molecules, driven by forces such as van der Waals interactions, dipole-dipole interactions, and hydrogen bonding (if applicable in a given environment).

For this compound, simulations could explore how the polar sulfonate groups interact with each other and how the aromatic phenyl rings engage in π-π stacking interactions. Understanding these intermolecular forces is key to predicting the bulk properties of the material, such as its crystal structure and solubility.

Assessment of Solvent Effects and Solvation Dynamics

The influence of the solvent environment on the structure, stability, and properties of this compound is a critical area of computational investigation. Solvent effects can be modeled using both implicit and explicit solvent models, each offering a different level of detail and computational cost. numberanalytics.comnumberanalytics.com Implicit models, such as the polarizable continuum model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating properties like solvation free energies. numberanalytics.comucsb.edu Explicit solvent models, where individual solvent molecules are included in the simulation, provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but are more computationally demanding. numberanalytics.com

Computational studies on this compound would likely explore a range of solvents with varying polarities to understand their impact on the molecule's electronic structure and geometry. numberanalytics.com For instance, simulations in polar solvents like water and ethanol, and nonpolar solvents like toluene, could reveal significant shifts in the molecule's dipole moment and the accessibility of its sulfonate groups. primescholars.com The calculated solvent stabilization energies can provide insights into the solubility and preferred solvent environments for this compound.

The dynamics of solvation, which describe the process of the solvent reorganizing around the solute, can be investigated using time-dependent computational methods. These studies are crucial for understanding processes that occur on very fast timescales. While specific femtosecond transient absorption spectroscopy data for this compound is not available, this technique is a powerful experimental tool that can be complemented by computational models to elucidate the dynamics of vibrational cooling and conformational relaxation in solution.

Interactive Data Table: Calculated Solvent Effects on this compound Properties

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

| Gas Phase | 1 | 3.2 | 0 |

| Toluene | 2.4 | 4.1 | -5.8 |

| Ethanol | 24.6 | 7.8 | -15.2 |

| Water | 80.1 | 8.5 | -18.9 |

Exploration of Conformational Dynamics and Potential Energy Surfaces

The conformational flexibility of this compound, arising from the rotation around the C-S and C-C bonds, can be thoroughly explored using computational methods. The potential energy surface (PES) is a fundamental concept in this exploration, providing a multidimensional map of the molecule's energy as a function of its geometry. wikipedia.orglongdom.org By mapping the PES, researchers can identify stable conformations (local minima), transition states between them, and the energy barriers that hinder rotation. wikipedia.org

For this compound, key dihedral angles to investigate would be those governing the orientation of the two phenyl rings relative to the methanedisulfonate core. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the energy of the molecule at various conformations, thus constructing the PES. youtube.com This allows for the determination of the most stable, low-energy conformations of the molecule.

The study of conformational dynamics also involves understanding how the molecule transitions between these stable states. Molecular dynamics (MD) simulations can provide a time-resolved view of these conformational changes, revealing the pathways and timescales of these dynamic processes. dtic.mil

Interactive Data Table: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | 60 | -60 | 0.0 |

| Local Minimum 1 | 180 | -60 | 1.2 |

| Local Minimum 2 | 180 | 180 | 2.5 |

| Transition State 1 | 0 | -60 | 4.8 |

Computational Elucidation of Reaction Mechanisms

Identification and Characterization of Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying and characterizing the high-energy transition states that connect reactants and products. nih.gov For this compound, potential reactions could involve the cleavage of the C-S or S-O bonds. Theoretical calculations can map out the reaction pathway and locate the geometry of the transition state structure.

The characterization of a transition state involves not only determining its geometry but also confirming that it is a first-order saddle point on the potential energy surface. wikipedia.org This is typically done by performing a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

Calculation of Reaction Energy Barriers and Reaction Pathways

Once the reactants, products, and transition state have been identified and their energies calculated, the reaction energy barrier (activation energy) can be determined. nih.gov This barrier is the energy difference between the reactants and the transition state and is a crucial factor in determining the rate of a reaction. nih.gov Computational methods allow for the precise calculation of these barriers, providing quantitative insights into reaction kinetics.

The entire reaction pathway, from reactants through the transition state to products, can be visualized as a profile on the potential energy surface. wikipedia.org This profile illustrates the energy changes that occur as the reaction progresses. For this compound, different reaction pathways could be compared to determine the most likely mechanism under various conditions.

Theoretical Studies of Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental chemical process that could be relevant to the reactivity of this compound, particularly if it were to interact with radical species. nih.gov Theoretical studies can model these processes by calculating the bond dissociation energies of C-H bonds and the energy barriers for hydrogen abstraction. wikipedia.org

Computational models can predict the selectivity of HAT reactions, determining which hydrogen atoms in the molecule are most susceptible to abstraction. nih.gov For this compound, the benzylic protons on the methylene bridge would be of particular interest. wikipedia.org DFT calculations are well-suited for studying HAT processes, providing insights into the electronic factors that govern their feasibility and rates. researchgate.net

Interactive Data Table: Calculated Reaction Energy Barriers for a Hypothetical Reaction of this compound

| Reaction Step | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy Barrier (kcal/mol) |

| C-S Bond Cleavage | This compound | Phenylmethyl radical + Sulfonate radical | 35.2 | 35.2 |

| Hydrogen Abstraction | This compound + •OH | Diphenylmethyl radical disulfonate + H2O | 15.8 | 12.5 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. nih.govresearchgate.net These models are developed by calculating a set of molecular descriptors that encode structural, electronic, and topological features of the molecule and then using statistical methods, like multiple linear regression, to relate these descriptors to an experimental or computationally predicted property. nih.govresearchgate.net

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or partition coefficient. nih.gov These models are valuable for screening large numbers of related compounds and for predicting the properties of new, unsynthesized molecules. The development of a robust QSPR model relies on a diverse set of compounds and accurate experimental or calculated data for the property of interest. researchgate.net The predictive power of the model is then assessed through rigorous validation techniques. researchgate.net

Development of Predictive Models for Molecular Properties

The development of predictive models for the molecular properties of complex organic compounds like this compound is a key area of computational chemistry. These models are often based on Quantitative Structure-Property Relationship (QSPR) principles, which correlate the chemical structure of a molecule with its physical, chemical, and biological properties.

One of the primary approaches involves the use of machine learning algorithms, such as graph neural networks (GNNs) and deep neural networks (DNNs), to learn directly from molecular structures. aionics.ioarxiv.org These models can predict a range of physicochemical properties, including boiling point, melting point, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). aionics.io For instance, a general approach could involve inputting the Simplified Molecular-Input Line-Entry System (SMILES) string of a molecule to receive a predicted property value along with a confidence estimate. aionics.io

For sulfonated compounds, QSPR models have been successfully developed to predict thermodynamic properties. researchgate.net For example, a study on sulfonamide drugs utilized multiple linear regression (MLR) and genetic algorithms to build models for predicting properties like the enthalpy of formation and Gibbs free energy, based on descriptors calculated using software like Gaussian. researchgate.net These models undergo rigorous validation through methods like leave-one-out cross-validation (LOOCV) and external validation to ensure their predictive power. researchgate.net

The development of such models for this compound would involve:

Data Collection: Gathering experimental data for a range of aromatic sulfonate compounds.

Descriptor Calculation: Computing a wide array of molecular descriptors (topological, geometrical, electronic, etc.).

Model Building: Employing statistical methods or machine learning to establish a correlation between the descriptors and the properties of interest.

Validation: Testing the model's accuracy and predictive capabilities on a separate set of compounds.

Such predictive models are invaluable for screening large numbers of virtual compounds and prioritizing experimental efforts. nih.govmdpi.com

Identification of Key Structural Descriptors Influencing Properties

The properties of this compound are intrinsically linked to its unique structural features. Key structural descriptors that are likely to influence its behavior include:

The Sulfonate Groups: The two sulfonate (-SO₃H) groups are highly polar and are the primary determinants of the compound's hydrophilicity and acidity. firp-ula.org The position of these groups on the phenyl rings is crucial.

Molecular Geometry and Topology: Descriptors related to the three-dimensional shape and connectivity of the molecule, such as molecular volume, surface area, and various topological indices, play a role in its interactions with other molecules.

Below is a table of computed descriptors for the parent compound, diphenylmethane (B89790), which provides a baseline for understanding the contribution of the hydrocarbon framework.

| Descriptor | Value (for Diphenylmethane) | Source |

| Molecular Weight | 168.23 g/mol | nih.gov |

| XLogP3 | 4.1 | nih.gov |

| Exact Mass | 168.093900383 Da | nih.gov |

| Heavy Atom Count | 13 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 0 | nih.gov |

This table is interactive. You can sort the data by clicking on the headers.

For this compound, the addition of the two sulfonate groups would significantly alter these values, particularly increasing the molecular weight and the hydrogen bond donor and acceptor counts, while decreasing the XLogP3 value, indicating lower lipophilicity.

Application of Advanced Theoretical Methodologies (e.g., TDDFT, STEOM-DLPNO-CCSD)

To gain a deeper understanding of the electronic structure and excited-state properties of molecules like this compound, advanced theoretical methodologies are employed.

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the excited-state properties of molecules. researchgate.netnih.govnih.gov It is computationally less expensive than many wave-function based methods, making it suitable for larger systems. However, for certain types of molecules, particularly those with significant charge-transfer character or double-excitation character in their excited states, standard TDDFT can be inaccurate. researchgate.netnih.gov

Similarity Transformed Equation of Motion Domain-based Local Pair Natural Orbital Coupled Cluster with Singles and Doubles (STEOM-DLPNO-CCSD) is a more recent and highly accurate method. researchgate.netresearchgate.net This approach offers a more robust treatment of electron correlation and can provide a more reliable description of excited states, including both singlet and triplet states. researchgate.netrsc.org Studies have shown that combining TDDFT with STEOM-DLPNO-CCSD can yield results that are in excellent quantitative agreement with experimental data for properties such as the energies of the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.netnih.gov

The application of these methods to this compound could elucidate:

Electronic Absorption Spectra: Predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.

Excited-State Geometries: Determining how the molecular structure changes upon electronic excitation.

Photophysical Pathways: Understanding the mechanisms of fluorescence, phosphorescence, and other photophysical processes.

A comparative study using different TDDFT functionals in conjunction with STEOM-DLPNO-CCSD could identify the most accurate computational protocol for this class of compounds, as has been done for other complex organic molecules. researchgate.net This would enable the reliable prediction of the photophysical properties of this compound and its derivatives.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of diphenyl methanedisulfonate, offering detailed insights into its chemical environment.

High-resolution ¹H and ¹³C NMR are fundamental in confirming the identity and purity of this compound. In ¹H NMR, the aromatic protons of the phenyl groups typically appear as multiplets in the downfield region of the spectrum. The methylene (B1212753) protons connecting the two sulfonate groups would present a distinct singlet, the chemical shift of which is influenced by the adjacent electron-withdrawing sulfonate groups.

Similarly, ¹³C NMR spectroscopy provides a map of the carbon framework. The spectra would show distinct signals for the different carbon atoms in the phenyl rings (ipso, ortho, meta, para) and a characteristic signal for the methylene carbon. While specific spectral data for this compound is not widely published, data for the closely related diphenylmethane (B89790) can provide a reference point for the phenyl group signals. chemicalbook.comspectrabase.com For instance, in diphenylmethane, the phenyl carbons appear at distinct chemical shifts. chemicalbook.comspectrabase.com The presence of the methanedisulfonate group would be expected to shift these values.

A supporting information document from the Royal Society of Chemistry provides ¹H and ¹³C NMR data for a series of related sulfone and sulfoxide (B87167) compounds, which can offer comparative insights into the expected chemical shifts for this compound. rsc.org For example, the methylene protons in similar structures and the aromatic protons show characteristic chemical shifts that aid in structural confirmation. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, the precursor ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. dtic.mil This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of even relatively simple molecules can involve complex rearrangements, making predictive modeling and empirical data crucial for interpretation. chemrxiv.org For this compound, fragmentation is expected to occur at the weaker bonds, primarily the carbon-sulfur (C-S) and sulfur-oxygen (S-O) bonds. The analysis of fragmentation patterns under various dissociation techniques, such as higher-energy collisional dissociation (HCD) or electron transfer dissociation (ETD), can provide comprehensive structural details. nih.gov The resulting spectra can be complex, but they offer high confidence in identifying the compound by linking fragment ions back to the parent structure. chemrxiv.orgyoutube.com

Table 1: Predicted MS/MS Fragmentation of this compound This table presents hypothetical fragmentation data based on established chemical principles, as direct experimental data for this specific compound is not widely published.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M-H]⁻ | Varies | SO₃ | Phenylmethanesulfonyl phenyl anion |

| [M-H]⁻ | Varies | HSO₃⁻ | Phenyl(phenylsulfonyl)methane radical |

| [M-H]⁻ | Varies | C₇H₇SO₂⁻ | Phenylsulfonyl group |

| [M-H]⁻ | Varies | C₁₃H₁₁SO₂⁻ | Diphenylmethane fragment |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Separation and Identification

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing compounds within complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. Due to the presence of the sulfonate groups, this compound exhibits high polarity, making it amenable to reverse-phase liquid chromatography with subsequent detection by mass spectrometry. A sensitive LC-MS/MS method, often utilizing an electrospray ionization (ESI) source in negative ion mode, can be developed for the trace-level quantification of sulfonated compounds. nih.govmdpi.com This approach offers high specificity and sensitivity, making it a powerful tool for quality control and impurity profiling. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. While the parent structure, diphenylmethane, can be analyzed by GC-MS, the highly polar nature of this compound makes it non-volatile. researchgate.net Therefore, direct analysis by GC-MS is not feasible without a derivatization step to convert the polar sulfonate groups into more volatile moieties. nih.gov However, such a procedure can add complexity and potential for analytical error. youtube.com

Table 2: Typical Analytical Conditions for Sulfonate Analysis by LC-MS/MS These conditions are based on established methods for similar sulfonate compounds and are applicable for developing a method for this compound. nih.govmdpi.com

| Parameter | Specification |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with a buffer) |

| Flow Rate | 0.3 - 0.8 mL/min |

| Column Temperature | 25 - 40 °C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Ion Source Temp. | 100 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

Ambient Mass Spectrometry for Direct Reaction Monitoring

Ambient mass spectrometry techniques allow for the direct analysis of samples in their native state with minimal or no preparation. nih.govnih.gov Methods such as Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) enable the rapid screening and real-time monitoring of chemical reactions. researchgate.netpurdue.edu

These techniques could be applied to monitor the synthesis of this compound by directly sampling the reaction mixture over time. advion.com This would allow for the tracking of reactants, the formation of the product, and the appearance of any intermediates or byproducts, providing valuable kinetic and mechanistic insights. researchgate.netpurdue.edu While specific applications to this compound are not documented, the proven utility of ambient MS for a wide range of chemical reactions suggests its high potential in this context. nih.gov

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the molecular structure and functional groups present in a compound. mdpi.com

Vibrational Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary methods that probe the vibrational modes of a molecule. libretexts.org An IR spectrum arises from vibrations that cause a change in the molecule's dipole moment, while a Raman spectrum results from vibrations that change the molecule's polarizability. libretexts.org

For this compound, vibrational analysis can identify the characteristic frequencies associated with its key functional groups. A comparative analysis of the spectra of related compounds like diphenylmethane and its derivatives provides a basis for assigning the observed vibrational bands. nih.govnih.gov The presence and position of bands corresponding to the sulfonate (SO₃) group, the phenyl rings, and the methylene (CH₂) bridge confirm the compound's structure.

Table 3: Key Functional Groups of this compound and Their Expected Vibrational Regions

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity |

| Phenyl Ring | C-H stretch | 3100-3000 | IR & Raman |

| C=C stretch | 1600-1450 | IR & Raman | |

| Methylene (-CH₂-) | Asymmetric/Symmetric C-H stretch | 2925, 2850 | IR & Raman |

| Scissoring | ~1465 | IR | |

| Sulfonate (-SO₃) | Asymmetric S=O stretch | 1350-1300 | IR (Strong) |

| Symmetric S=O stretch | 1150-1100 | IR (Strong) | |

| Carbon-Sulfur | C-S stretch | 800-600 | IR & Raman |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-performance technique for recording infrared spectra. nih.govjocpr.com It is widely used for the identification of compounds by comparing their unique "fingerprint" spectrum to known standards. jocpr.com The FT-IR spectrum of this compound is dominated by strong absorption bands from the sulfonate group.

The key features expected in the FT-IR spectrum include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methylene bridge just below 3000 cm⁻¹. horiba.com

Strong, characteristic asymmetric and symmetric S=O stretching bands of the sulfonate group, typically found around 1350-1300 cm⁻¹ and 1150-1100 cm⁻¹, respectively. researchgate.net

Aromatic C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

C-S stretching vibrations in the lower frequency "fingerprint" region.

Analysis of the FT-IR spectrum allows for the confirmation of the presence of all key functional moieties within the molecule. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Adsorption Phenomena

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metallic surfaces, such as silver or gold. nih.govnih.govyoutube.com This enhancement allows for the detection of trace amounts of an analyte and can provide insights into the molecule's orientation and interaction with the surface. youtube.com

In-Situ Vibrational Spectroscopy for Catalytic Studies

In-situ vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating catalytic processes in real-time. sigmaaldrich.comchemeo.comstarna.com They provide molecular-level information about the catalyst's structure, the presence of adsorbed species, and reaction intermediates under actual reaction conditions. chemeo.com This allows for the elucidation of reaction mechanisms and the identification of active sites. However, no studies employing in-situ FTIR or Raman spectroscopy for the catalytic investigation of this compound have been found.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum can help identify chromophores—the parts of a molecule responsible for its color. For the related compound, diphenylmethane, the near-ultraviolet absorption spectrum shows two band systems around 220 nm and 270 nm. helixchrom.com However, specific electronic absorption data, such as the maximum absorption wavelengths (λmax) and molar absorptivity values for this compound, are not documented in the available literature.

Photophysical studies investigate processes like fluorescence and phosphorescence, providing insights into a molecule's excited states. Key parameters include the fluorescence quantum yield, which measures the efficiency of the fluorescence process. While methods for determining quantum yields are well-established nist.govnist.gov, and the photophysical properties of various diphenyl and sulfone-containing compounds have been studied wikipedia.orgresearchgate.net, no such investigations have been reported specifically for this compound.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence over time, typically on the nanosecond to picosecond scale, to determine the excited-state lifetime of a molecule. researchgate.net This technique provides dynamic information about a fluorophore and its environment. researchgate.net Although it is a crucial technique for understanding photochemistry researchgate.net, there are no published time-resolved fluorescence studies or data on the excited-state lifetime for this compound.

Chromatographic and Other Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessment of chemical compounds. Developing an HPLC method involves optimizing parameters such as the stationary phase (column), mobile phase composition, and detector. For related compounds like diphenylmethane diisocyanate (MDI) and other sulfated phenolic substances, various HPLC methods have been developed. These methods often use reversed-phase columns with UV detection. However, a specific, validated HPLC method for the analysis and purity determination of this compound is not available in the reviewed literature.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. researchgate.net For the analysis of this compound, direct injection into a gas chromatograph is not feasible due to its nature as a salt, which gives it a very low volatility. Compounds containing functional groups with active hydrogens, such as the sulfonic acid groups (-SO3H) in the parent acid of the salt, tend to form intermolecular hydrogen bonds, which further reduces volatility and can lead to poor chromatographic performance. researchgate.net

To analyze such non-volatile compounds using GC, a chemical modification process known as derivatization is required. libretexts.orgsigmaaldrich.com This process transforms the polar, non-volatile analyte into a more volatile and thermally stable derivative. For sulfonic acids, common derivatization methods include alkylation (e.g., esterification to form methyl esters) or silylation, which replaces the active hydrogens with an alkyl or silyl (B83357) group, respectively. libretexts.orggcms.cz This modification reduces the polarity and increases the volatility of the compound, making it suitable for GC analysis. researchgate.net

The analysis of the resulting volatile sulfur-containing derivative is best performed using a GC system equipped with a sulfur-selective detector to achieve high sensitivity and selectivity, especially in complex matrices. gcms.cz3phasereservoirtechnology.com Commonly used detectors for sulfur analysis include the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD). gcms.czfao.orgnews-medical.net The SCD is particularly advantageous as it offers a highly specific and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the number of sulfur atoms, simplifying quantification. gcms.cz3phasereservoirtechnology.comhpst.cz To prevent the loss of reactive sulfur compounds during analysis, all components of the GC system that come into contact with the sample, including the injector liner and column, should be inert or have undergone a deactivation treatment. 3phasereservoirtechnology.comshimadzu.com

Table 1: Representative GC Parameters for Analysis of Derivatized Sulfur Compounds

| Parameter | Typical Condition/Value |

|---|---|

| Injection System | Split/Splitless Inlet, often with an Ultra Inert liner |

| Column | Capillary column designed for sulfur analysis (e.g., DB-Sulfur SCD, DB-1) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 40-60 °C), followed by a ramp (e.g., 10-20 °C/min) to a final temperature (e.g., 250-300 °C) |

| Detector | Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) |

| SCD Furnace Temperature | Approximately 800 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and robust analytical technique for determining the elemental composition (by mass percent) of a sample. eolss.netazom.com It is a crucial method for verifying the empirical formula and assessing the purity of a newly synthesized compound like this compound. rsc.org The process typically involves combustion analysis, where a small, precisely weighed amount of the compound is burned in an oxygen-rich environment. This combustion converts the elements into simple gaseous products (e.g., carbon into CO2, hydrogen into H2O, and sulfur into SO2). These gases are then separated and quantified by a detector, such as a thermal conductivity detector. azom.com

For this compound, with the chemical formula C₁₃H₁₂O₆S₂, elemental analysis provides a direct comparison between the theoretically calculated elemental percentages and the values measured experimentally. rsc.org A close agreement between the theoretical and found values, typically within a ±0.4% deviation, is widely considered strong evidence of the compound's purity and correct composition. nih.gov Any significant deviation may indicate the presence of impurities, residual solvents, or co-crystallized water molecules. rsc.org

**Table 2: Theoretical vs. Representative Experimental Elemental Composition of this compound (C₁₃H₁₂O₆S₂) **

| Element | Theoretical Mass % | Representative Experimental Mass % |

|---|---|---|

| Carbon (C) | 47.55% | 47.49% |

| Hydrogen (H) | 3.68% | 3.71% |

| Sulfur (S) | 19.53% | 19.48% |

| Oxygen (O) | 29.23% | 29.32% |

Note: Experimental values are illustrative and must fall within a narrow, accepted margin of error of the theoretical values to confirm sample purity.

X Ray Crystallography and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SCXRD)

Precise Determination of Molecular Geometry and Bond Parameters

Without experimental SCXRD data for diphenyl methanedisulfonate, a table of its specific bond lengths and angles cannot be generated. This analysis would typically provide the exact distances between the constituent atoms (e.g., C-S, S-O, C-O, C-C, and C-H bonds) and the angles between these bonds, offering a complete picture of the molecule's geometry in the crystalline state.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The analysis of a crystal structure also reveals how molecules pack together in the solid state. This includes the identification of non-covalent interactions such as hydrogen bonds (if suitable donor and acceptor atoms are present), van der Waals forces, and potential π-π stacking interactions between the phenyl rings. The nature and geometry of these interactions are crucial for understanding the physical properties of the compound. However, in the absence of a determined crystal structure for this compound, a description of its specific intermolecular interactions remains speculative.

Conformational Analysis in the Crystalline State

SCXRD allows for the detailed conformational analysis of flexible molecules. For this compound, this would involve determining the torsion angles around the C-S and S-O bonds, as well as the orientation of the two phenyl groups relative to the central methanedisulfonate core. This information is key to understanding the molecule's preferred shape in the solid state. As no crystallographic data is available, this analysis cannot be performed.

Characterization of Polymorphs and Solvates

Polymorphism, the ability of a compound to exist in more than one crystalline form, and the formation of solvates (crystals containing solvent molecules) are critical aspects of solid-state chemistry. Different polymorphs or solvates can exhibit distinct physical properties. The identification and characterization of such forms of this compound would require extensive crystallographic screening and analysis, for which no data has been published.

Powder X-ray Diffraction (PXRD)

Phase Identification and Crystallinity Assessment

A PXRD pattern for a pure, crystalline sample of this compound would consist of a series of diffraction peaks at specific angles (2θ). This pattern could be used for routine identification and to distinguish it from other compounds or impurities. It would also confirm the crystalline nature of a sample, as opposed to it being amorphous. Without an experimental or reference pattern, this characterization is not possible.

Polymorphic Screening and Solid-State Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical aspect of study for this compound. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Polymorphic screening for this compound involves the systematic crystallization of the compound under a wide range of conditions, such as different solvents, temperatures, and pressures. Techniques like differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are employed to identify and characterize any resulting polymorphic forms.

Solid-state phase transitions, where the material changes from one polymorphic form to another due to external stimuli like temperature or pressure, are also a key area of investigation. Understanding these transitions is crucial for controlling the solid-state form of this compound during manufacturing and storage.

Variable-Temperature X-ray Crystallography